N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE is a compound that features an adamantyl group, a benzenesulfonamide moiety, and an ethoxy substituent The adamantyl group is a tricyclic cage structure known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 1-adamantylmethylamine with 4-ethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include hydroxylated adamantyl derivatives, amines, and substituted benzenesulfonamides .
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials with unique physical properties
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety can form hydrogen bonds with target proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea
- 1-adamantylmethylamine
- 4-ethoxybenzenesulfonyl chloride
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE is unique due to the combination of its adamantyl and sulfonamide groups, which confer distinct physical and chemical properties.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-2-23-17-3-5-18(6-4-17)24(21,22)20-13-19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,14-16,20H,2,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNWNSGVEAYLRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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